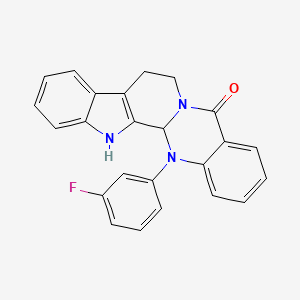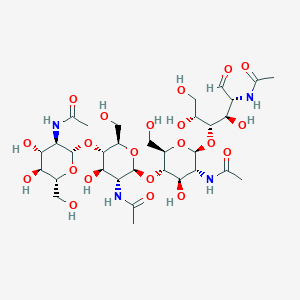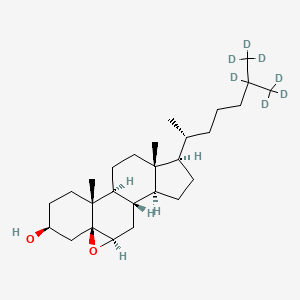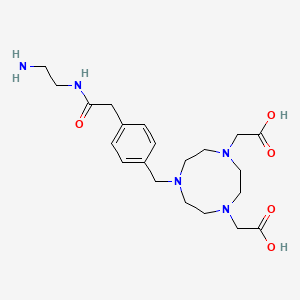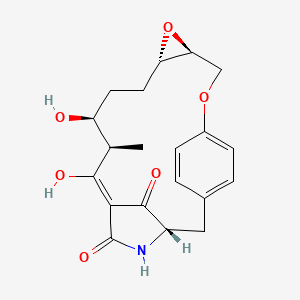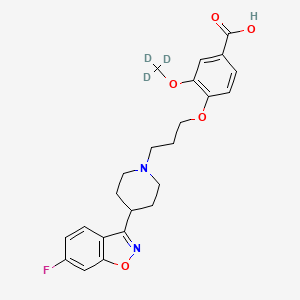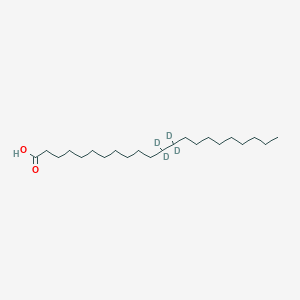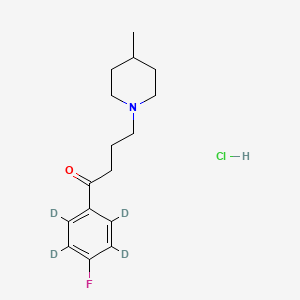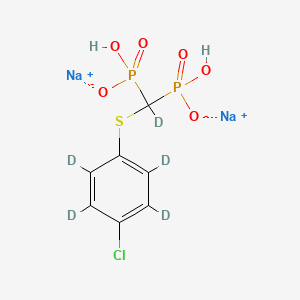
Tiludronic Acid-d5 Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiludronate-d5 (sodium) is a deuterium-labeled version of Tiludronate disodium. It is an orally active bisphosphonate that acts as an osteoregulator. This compound is primarily used in the research of metabolic bone disorders due to its potent inhibitory effects on osteoclast vacuolar H(+)-ATPase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tiludronate-d5 (sodium) involves the incorporation of deuterium into the Tiludronate disodium molecule. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for Tiludronate-d5 (sodium) are similar to those used for other bisphosphonates. These methods typically involve large-scale chemical synthesis in specialized reactors, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tiludronate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Tiludronate-d5 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Tiludronate-d5 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered hydrogen content .
Wissenschaftliche Forschungsanwendungen
Tiludronate-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential therapeutic applications in treating metabolic bone disorders.
Industry: Utilized in the development of new bisphosphonate-based drugs and treatments
Wirkmechanismus
Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat and prevent bone disorders.
Risedronate sodium: A bisphosphonate that inhibits osteoclast-mediated bone resorption.
Ibandronate sodium: Used for the treatment of osteoporosis in postmenopausal women.
Uniqueness of Tiludronate-d5 (sodium)
Tiludronate-d5 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This labeling also helps in tracing the metabolic pathways and understanding the pharmacokinetics of the compound .
Eigenschaften
Molekularformel |
C7H7ClNa2O6P2S |
|---|---|
Molekulargewicht |
367.60 g/mol |
IUPAC-Name |
disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |
InChI-Schlüssel |
SKUHWSDHMJMHIW-BWKOADIDSA-L |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


